4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
CAS No.: 28783-41-7
Cat. No.: VC21352912
Molecular Formula: C7H10ClNS
Molecular Weight: 175.68 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride - 28783-41-7](/images/no_structure.jpg)
CAS No. | 28783-41-7 |
---|---|
Molecular Formula | C7H10ClNS |
Molecular Weight | 175.68 g/mol |
IUPAC Name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride |
Standard InChI | InChI=1S/C7H9NS.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H |
Standard InChI Key | QMXCTKPNQFJZGK-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1SC=C2.Cl |
Canonical SMILES | C1CNCC2=C1SC=C2.Cl |
Appearance | White to Off-White Solid |
Melting Point | 215-217°C |
Physical and Chemical Properties
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (CAS: 28783-41-7) is characterized by specific physical and chemical properties that make it suitable for pharmaceutical applications. The compound appears as a white to off-white crystalline powder with distinct chemical characteristics .
Fundamental Properties
The compound has the molecular formula C7H10ClNS and a molecular weight of 175.68 g/mol . Its structure incorporates a tetrahydropyridine ring fused with a thiophene moiety, forming a bicyclic system that serves as an important scaffold in medicinal chemistry.
Table 1: Basic Physical and Chemical Properties of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride
Property | Value |
---|---|
CAS Number | 28783-41-7 |
Molecular Formula | C7H10ClNS |
Molecular Weight | 175.68 g/mol |
Physical Form | Solid |
Color | White to Off-White |
Melting Point | 212-215°C |
Boiling Point | 242.9°C at 760 mmHg |
Density | 1.143 g/cm³ |
Flash Point | 100.7°C |
Exact Mass | 175.022247 |
Parameter | Details |
---|---|
Solubility | DMSO, Methanol, Water (>50 mg/mL) |
Storage Temperature | Room temperature |
Storage Conditions | Keep in dark place, Inert atmosphere |
Long-term Preservation | Stable under inert gas at 2-8°C |
Synthesis Methods
Multiple approaches have been developed for the synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride, reflecting its importance in pharmaceutical research.
Cyclization Method
One common synthetic route involves the preparation of N-(2-ethyl) thiophene methylamine through polymerization, using 2-Thiopheneethylamine and formaldehyde as raw materials. This intermediate undergoes cyclization in the presence of ethyl alcohol and hydrogen chloride to yield the target compound .
Pictet-Spengler Reaction
Another approach utilizes the Pictet-Spengler reaction to obtain the tetrahydrothieno[3,2-c]pyridine ring system, particularly useful for compounds with hydrogen or bromine substitution at the 2-position .
Vilsmeyer-Haack Formylation Method
For the synthesis of 2-substituted derivatives, a method involving benzothiazole-2-sulfonyl (Bts) protection, Vilsmeyer-Haack formylation, and subsequent reactions with sodium sulfide has been reported. This approach is especially valuable for preparing compounds with nitro, cyano, methyl, acetyl, and carboxamide groups in the 2-position .
Optimization Parameters
Research has identified several key parameters affecting the synthesis efficiency:
Table 3: Key Factors Influencing Synthesis Efficiency
Parameter | Impact on Synthesis |
---|---|
Solvent Type | Affects reaction rate and yield |
Acid Concentration | Influences cyclization efficiency |
Reaction Time | Determines completion and side product formation |
Reaction Temperature | Controls selectivity and reaction kinetics |
Applications in Pharmaceutical Research
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride has emerged as a versatile building block in pharmaceutical development, particularly in several therapeutic areas.
Antiplatelet Drug Development
The compound serves as a key intermediate in the synthesis of thienopyridine-class antiplatelet agents, which are critical for managing cardiovascular conditions . Its structural relative, 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine hydrochloride (ticlopidine), has been extensively studied for its platelet aggregation inhibitory effects and potential to reduce blood-borne metastasis .
Metastasis Inhibition
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine have demonstrated significant ability to inhibit platelet aggregation induced by various agents, including adenosine diphosphate and thrombin. This property has been linked to suppression of hematogenous pulmonary metastasis in experimental models, suggesting potential anticancer applications .
EGFR Kinase Inhibitors
The compound has been utilized as a structural backbone in the design of selective inhibitors of EGFR L858R/T790M. Research indicates that compounds containing the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure exhibit promising antitumor activities, particularly when incorporated into pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine structures .
Cerebral Protective Agents
Novel derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been evaluated for anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures. Compounds such as (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and (+)-4-methyl-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride demonstrated significant anticonvulsant properties, highlighting the neuroprotective potential of this chemical class .
Structure-Activity Relationships
Research into 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives has revealed important structure-activity relationships that inform the design of more effective therapeutic agents.
Anticonvulsant Activity
Studies have identified specific structural modifications that enhance anticonvulsant properties. The addition of methyl and phenyl groups at the 4-position appears particularly beneficial for activity against NMDA-induced seizures .
EGFR Inhibitory Activity
In the context of EGFR kinase inhibition, compounds containing thienopyrimidine-like structures derived from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibited higher cytotoxic activity compared to those with pyridopyrimidine-like structures. This difference was attributed to better interaction with protein amino acids in the binding site .
Table 4: Structure-Activity Relationship in Selected Derivatives
Structural Modification | Observed Effect | Target Activity |
---|---|---|
N-methylpyrazole analogs | Enhanced activity | EGFR L858R/T790M inhibition |
Methyl/phenyl at 4-position | Improved efficacy | Anticonvulsant activity |
Thienopyrimidine structure | Superior to pyridopyrimidine | Cytotoxicity against cancer cells |
Quality Parameters and Manufacturing Considerations
Commercial production of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride requires strict adherence to quality parameters to ensure suitability for pharmaceutical applications.
Parameter | Specification |
---|---|
HPLC Purity | ≥99.5% |
Residual Solvents | <0.1% (ICH Q3C compliant) |
Heavy Metals | <10 ppm |
Water Content | ≤0.5% (Karl Fischer) |
Appearance | White to off-white crystalline powder |
Melting Point | 200-205°C (decomposition) |
Manufacturing Capabilities
Advanced manufacturing technologies have been developed for the production of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, including:
-
Continuous flow chemistry systems
-
High-temperature/pressure reactions (up to 300°C, 50 bar)
-
Nitration and oxidation process optimization techniques
-
Scale-up capabilities from laboratory to industrial production (100 kg - 10 MT scale)
Current Research and Future Perspectives
Research into the applications of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride continues to expand, driven by its versatility as a pharmaceutical intermediate.
Ongoing Research Areas
Current research focuses on:
-
Development of novel EGFR kinase inhibitors with enhanced selectivity
-
Exploration of antibacterial applications leveraging the compound's structural properties
-
Design of new antiplatelet agents with improved safety profiles
-
Investigation of neuroprotective applications based on anticonvulsant activity
Future Research Directions
Emerging areas of interest include:
-
Bioisosteric applications in drug discovery
-
Combination with other pharmacophores to create multi-target directed ligands
-
Exploration of anti-inflammatory properties
-
Development of more efficient and environmentally friendly synthesis methods
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume